8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
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Overview
Description
The compound “8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings . It includes a thieno ring, a triazolo ring, and a pyrimidinone ring, all of which are common structures in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Scientific Research Applications
Antimicrobial and Antifungal Agents
- Some derivatives of thiazolo[4,5-d]pyrimidines, which are structurally related to the mentioned compound, have been studied for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. These studies suggest potential applications in developing treatments against various infections and diseases (Habib et al., 1996).
Synthesis and Biological Activity
- Research on the synthesis of related compounds like 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones has been conducted. These compounds were found to have moderate effects against some bacterial and fungal species, indicating potential for antimicrobial applications (Gomha, 2009).
Central Nervous System (CNS) Depressants
- Compounds derived from similar chemical structures have been tested for central nervous system depressant activities. This research highlights the possibility of using these compounds in developing treatments for CNS disorders (Okafor et al., 1982).
Antiviral Activity
- Novel compounds synthesized from related chemical structures have been tested for antiviral activity against hepatitis B virus, showing moderate activities. This suggests potential use in antiviral drug development (El-Essawy et al., 2007).
Potential Anticonvulsant Agents
- Some derivatives have been identified as promising anticonvulsant agents, indicating the potential of these compounds in treating seizure disorders (Divate & Dhongade-Desai, 2014).
Anticancer Potential
- Thienopyrimidine derivatives have been synthesized and evaluated for their anticancer activities. Some compounds showed promising results against breast carcinoma cell lines, suggesting their potential in cancer therapy (Abu‐Hashem et al., 2020).
Analgesic and Anti-inflammatory Agents
- New derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, similar to the compound , were synthesized and showed significant analgesic and anti-inflammatory activities, indicating potential for pain and inflammation management (Alagarsamy et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,5-dimethyl-8-phenyl-12-sulfanylidene-3-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,9-trien-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c1-8-9(2)22-13-11(8)12(20)18(10-6-4-3-5-7-10)14-16-17-15(21)19(13)14/h3-7H,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQCSHGNXGSMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C3=NNC(=S)N23)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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